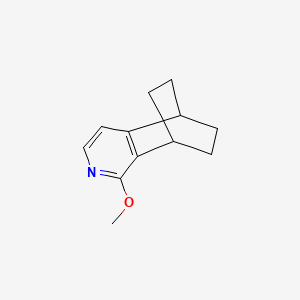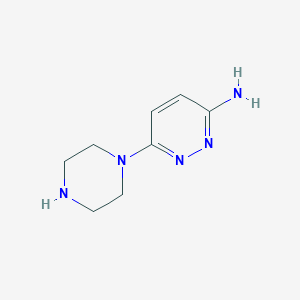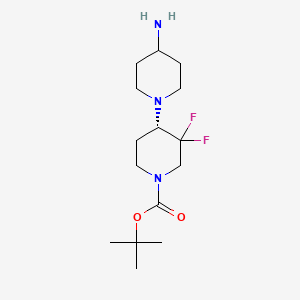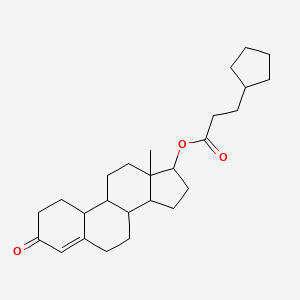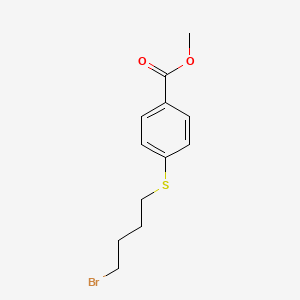![molecular formula C11H12BrN3O B13887894 3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol](/img/structure/B13887894.png)
3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol is an organic compound with the molecular formula C11H12BrN3O and a molecular weight of 282.14 g/mol . This compound contains a quinazoline ring substituted with a bromine atom at the 6-position and an amino group at the 2-position, which is further connected to a propanol chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives.
Bromination: The quinazoline ring is then brominated at the 6-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium thiolate (NaSR), primary amines (RNH2), or sodium alkoxide (NaOR) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 3-[(6-Bromoquinazolin-2-yl)amino]propanal or 3-[(6-Bromoquinazolin-2-yl)amino]propanoic acid.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and the amino group may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-[(6-Bromoquinazolin-4-yl)(ethyl)amino]ethan-1-ol: This compound has a similar quinazoline ring structure but differs in the position of the bromine atom and the substituent on the amino group.
3-[(6-Chloroquinazolin-2-yl)amino]propan-1-ol: This compound has a chlorine atom instead of a bromine atom at the 6-position of the quinazoline ring.
Uniqueness
3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol is unique due to the specific positioning of the bromine atom and the propanol chain, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C11H12BrN3O |
|---|---|
Peso molecular |
282.14 g/mol |
Nombre IUPAC |
3-[(6-bromoquinazolin-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C11H12BrN3O/c12-9-2-3-10-8(6-9)7-14-11(15-10)13-4-1-5-16/h2-3,6-7,16H,1,4-5H2,(H,13,14,15) |
Clave InChI |
ZCBPKNTZFVDMPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=NC=C2C=C1Br)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


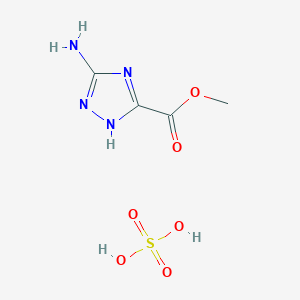
![N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13887815.png)
![3-[(2R)-morpholin-2-yl]benzoic acid;hydrochloride](/img/structure/B13887827.png)
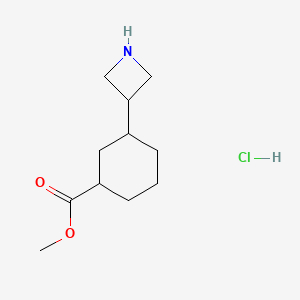
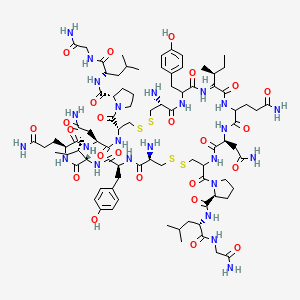
![tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate](/img/structure/B13887844.png)

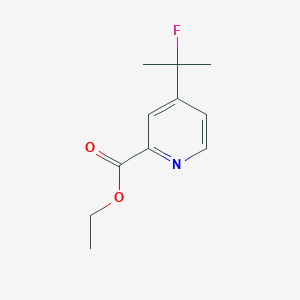
![Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13887860.png)
